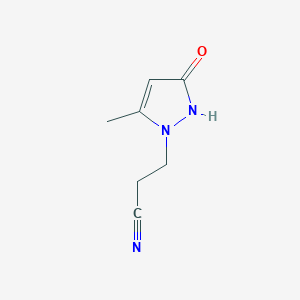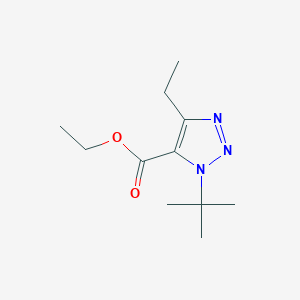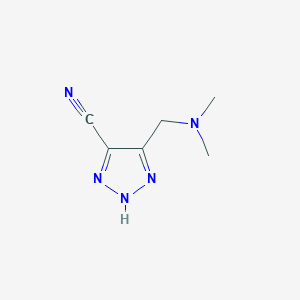![molecular formula C9H7ClN2O2 B12878587 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is a derivative of benzo[d]oxazole, which is a bicyclic structure containing both benzene and oxazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(aminomethyl)benzo[d]oxazole with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The general reaction scheme is as follows:
Starting Material: 2-(aminomethyl)benzo[d]oxazole
Reagent: Thionyl chloride or oxalyl chloride
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature or slightly elevated temperature
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine or pyridine
Conditions: Room temperature to slightly elevated temperatures
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The oxazole ring may also participate in π-π stacking interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole-7-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position.
2-(Aminomethyl)benzo[d]thiazole-4-carbonyl chloride: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-(Aminomethyl)benzo[d]oxazole-4-carboxylic acid: The hydrolyzed form of the compound.
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both an aminomethyl group and a carbonyl chloride group allows for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzoxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2O2/c10-9(13)5-2-1-3-6-8(5)12-7(4-11)14-6/h1-3H,4,11H2 |
InChI-Schlüssel |
FYYZHBJHAPGJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)






![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)



